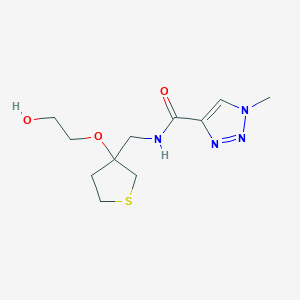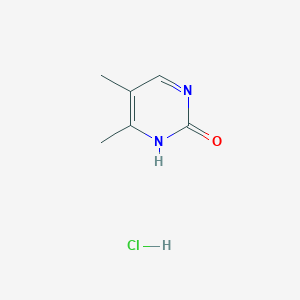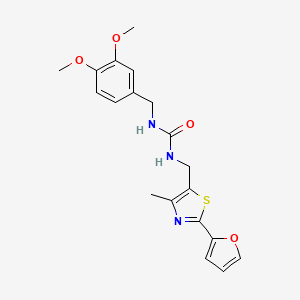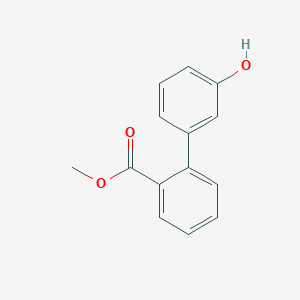
Benzoate de méthyle 2-(3-hydroxyphényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxyphenyl)benzoate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.247. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-hydroxyphenyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-hydroxyphenyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
“Benzoate de méthyle 2-(3-hydroxyphényl)” a été utilisé dans la synthèse de nouveaux échafaudages indoliques substitués par des benzophénones pontés par un benzimidazole . Ces composés ont été testés pour leur activité antimicrobienne in vitro et certains d'entre eux ont montré une activité puissante parmi les souches testées . Ceci suggère que “Benzoate de méthyle 2-(3-hydroxyphényl)” pourrait être utilisé dans le développement de nouveaux agents antibactériens .
Applications optiques non linéaires
“Benzoate de méthyle 2-(3-hydroxyphényl)” a été utilisé dans la synthèse de monocristaux organiques optiques non linéaires (NLO) . Ces cristaux ont été cultivés par la méthode d'évaporation lente du solvant (SSE) . L'hyperpolarisabilité du second ordre de ces cristaux a été analysée théoriquement , suggérant que “Benzoate de méthyle 2-(3-hydroxyphényl)” pourrait être utilisé dans le développement de dispositifs optoélectroniques .
Synthèse de médicaments
“Benzoate de méthyle 2-(3-hydroxyphényl)” peut être considéré comme une structure significative et un excellent précurseur pour la recherche de nouvelles molécules bioactives . C'est un substrat synthétiquement polyvalent, qui peut être utilisé comme matière première pour la préparation de produits médicaux .
Orientations Futures
While the future directions for Methyl 2-(3-hydroxyphenyl)benzoate are not explicitly mentioned in the search results, similar compounds like Methyl benzoate have sparked interest in their potential as a biofuel, particularly for aviation applications due to their high energy density and low freezing point .
Mécanisme D'action
Target of Action
It’s known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant, anti-inflammatory, and antimicrobial properties .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting the function of specific enzymes .
Biochemical Pathways
Phenolic compounds like Methyl 2-(3-hydroxyphenyl)benzoate are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans . The exact downstream effects of these pathways can vary greatly depending on the specific compound and its targets.
Pharmacokinetics
A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It was also found to permeate the blood-brain barrier and rapidly distribute to all organs . These properties may be similar for Methyl 2-(3-hydroxyphenyl)benzoate, but further studies are needed to confirm this.
Result of Action
Phenolic compounds in general are known for their antioxidant, anti-inflammatory, and antimicrobial effects . They can neutralize harmful free radicals, reduce inflammation, and inhibit the growth of microbes .
Action Environment
The action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other compounds can influence its action, either through synergistic effects or by competing for the same targets
Propriétés
IUPAC Name |
methyl 2-(3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAIWPOTPHTNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)


![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)
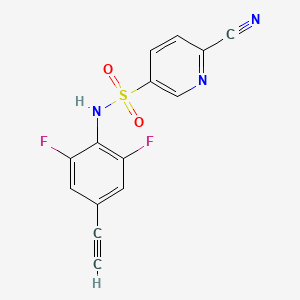

![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
